4,6-Difluoro-1-indanone
Overview
Description
Synthesis Analysis
The synthesis of fluorinated indanone derivatives, including compounds similar to 4,6-Difluoro-1-indanone, can be achieved through various synthetic routes. For instance, trifluoromethylated indanones have been synthesized using Friedel-Crafts alkylation of arenes with 2-(trifluoromethyl)acrylic acid under superacidic conditions, demonstrating the versatility and efficiency of incorporating fluorine atoms into the indanone framework (Prakash et al., 2010). Additionally, the synthesis of 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives starting from commercially available indanone highlights a method for the introduction of fluorine atoms into the indanone structure (Zhang et al., 2014).
Scientific Research Applications
Organic Synthesis
1-Indanones, including 4,6-Difluoro-1-indanone, are prominent motifs found in a number of natural products and pharmaceuticals . They occupy an important niche in the chemical landscape due to their easy accessibility and versatile reactivity . In recent years, significant advancement has been achieved regarding cyclization of the 1-indanone core . This has led to the construction of various carbocyclic as well as heterocyclic skeletons .
Development of Catalytic Asymmetric Synthesis
Indanones have played a significant role in the development of catalytic asymmetric synthesis . Their derivatives are largely employed as organic functional materials .
Production of Organic Functional Materials
Indanone derivatives, including 4,6-Difluoro-1-indanone, are used as organic functional materials . They are also used in the production of OLEDs, dyes, and fluorophores .
Synthesis of Bioactive Molecules
Indanones and related compounds are important bioactive molecules . These compounds have exhibited biological activity against cancer cells and Alzheimer’s disease . They can be used as synthetic intermediates for several drugs and as precursors to natural products .
Ligands in Olefinic Polymerization Catalysts
Indanones, including 4,6-Difluoro-1-indanone, are used as ligands in olefinic polymerization catalysts .
Discotic Liquid Crystals
Indanones are used in the production of discotic liquid crystals .
Antiviral and Antibacterial Agents
1-Indanone derivatives have been studied for their potential as antiviral and antibacterial agents .
Anticancer Drugs
Some 1-indanone derivatives have shown promise in the field of oncology as potential anticancer drugs .
Alzheimer’s Disease Treatment
Certain 1-indanone derivatives are used in the treatment of Alzheimer’s disease .
Cardiovascular Drugs
1-Indanone derivatives are also used in the development of cardiovascular drugs .
Agricultural Chemicals
1-Indanone derivatives are used in the production of insecticides, fungicides, and herbicides .
Hepatitis C Treatment
1-Indanone derivatives are used in the development of non-nucleoside, low molecular drugs for the treatment of hepatitis C, which inhibit HCV replication .
Antiviral and Antibacterial Agents
1-Indanone derivatives have been studied for their potential as antiviral and antibacterial agents .
Anticancer Drugs
Some 1-indanone derivatives have shown promise in the field of oncology as potential anticancer drugs .
Alzheimer’s Disease Treatment
Certain 1-indanone derivatives are used in the treatment of Alzheimer’s disease .
Cardiovascular Drugs
1-Indanone derivatives are also used in the development of cardiovascular drugs .
Agricultural Chemicals
1-Indanone derivatives are used in the production of insecticides, fungicides, and herbicides .
Hepatitis C Treatment
1-Indanone derivatives are used in the development of non-nucleoside, low molecular drugs for the treatment of hepatitis C, which inhibit HCV replication .
Safety And Hazards
properties
IUPAC Name |
4,6-difluoro-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVVKRYLYPANAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449557 | |
Record name | 4,6-Difluoro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoro-1-indanone | |
CAS RN |
162548-73-4 | |
Record name | 4,6-Difluoro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Difluoroindan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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